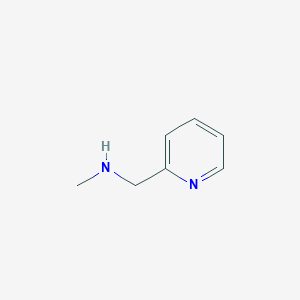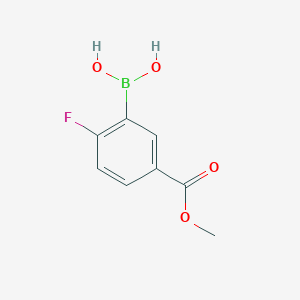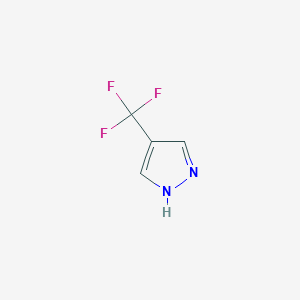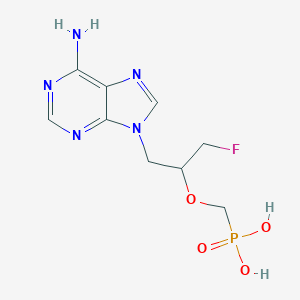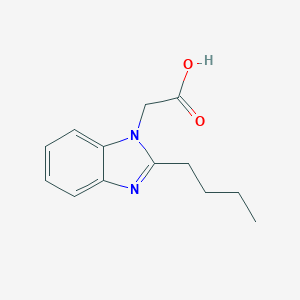![molecular formula C11H15ClO2 B151212 Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)-(9CI) CAS No. 129940-80-3](/img/structure/B151212.png)
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)-(9CI) is a chemical compound with potential applications in scientific research.
Wirkmechanismus
The mechanism of action of Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)-(9CI))-(9CI) is not well understood. However, it is believed to interact with enzymes and proteins in the body, leading to changes in their activity and function.
Biochemische Und Physiologische Effekte
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)-(9CI))-(9CI) has been shown to exhibit biological activity in several studies. It has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to exhibit anti-inflammatory activity. Furthermore, this compound has been shown to have potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)-(9CI))-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and purify. It is also stable under standard laboratory conditions. However, this compound has some limitations. It has limited solubility in water, which can make it challenging to work with in aqueous solutions. Furthermore, the mechanism of action of this compound is not well understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)-(9CI))-(9CI). One potential direction is the synthesis of analogs of this compound with improved biological activity. Another potential direction is the study of the mechanism of action of this compound in more detail. Furthermore, this compound has potential applications in the treatment of neurological disorders, and further studies in this area are warranted. Overall, Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)-(9CI))-(9CI) is a promising compound with potential applications in scientific research and drug discovery.
Synthesemethoden
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)-(9CI))-(9CI) can be synthesized by several methods. One of the most common methods involves the reaction of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid with thionyl chloride and trimethylsilyl chloride. This reaction yields the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)-(9CI))-(9CI) has potential applications in scientific research. It can be used as a building block in the synthesis of other compounds. It can also be used as a reagent in chemical reactions. Furthermore, this compound has been shown to exhibit biological activity, making it a potential candidate for drug discovery.
Eigenschaften
CAS-Nummer |
129940-80-3 |
|---|---|
Produktname |
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)-(9CI) |
Molekularformel |
C11H15ClO2 |
Molekulargewicht |
214.69 g/mol |
IUPAC-Name |
(1R,2R,4R)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride |
InChI |
InChI=1S/C11H15ClO2/c1-10(2)6-4-5-11(10,3)8(13)7(6)9(12)14/h6-7H,4-5H2,1-3H3/t6-,7-,11+/m1/s1 |
InChI-Schlüssel |
BJFLBFJZUJVICY-AMXGMDGSSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H](C1(C)C)[C@H](C2=O)C(=O)Cl |
SMILES |
CC1(C2CCC1(C(=O)C2C(=O)Cl)C)C |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2C(=O)Cl)C)C |
Synonyme |
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



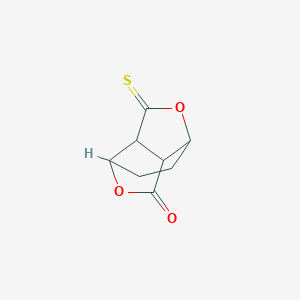
![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)
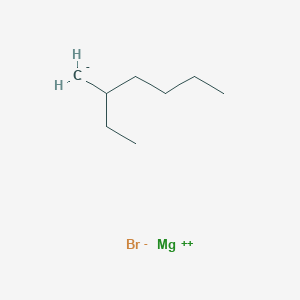
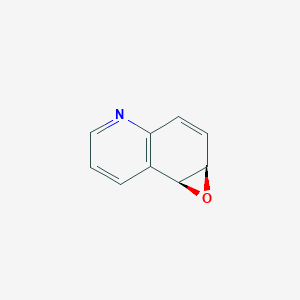
![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)

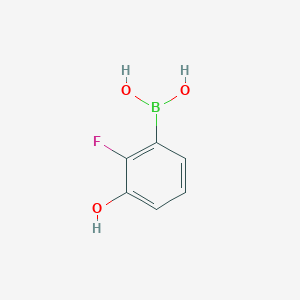
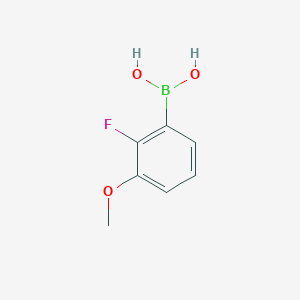
![[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B151146.png)
